

Synthesis of Linear Mercaptan-Terminated Polymers: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *MERCAPTAN-TERMINATED
POLYMER*

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For researchers, scientists, and drug development professionals, the synthesis of well-defined linear polymers with terminal mercaptan (thiol) groups is of significant interest for a variety of applications, including drug delivery, bioconjugation, and surface modification. This document provides detailed application notes and protocols for the synthesis of these polymers via three primary methods: Ring-Opening Polymerization (ROP), Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization followed by end-group modification, and Post-Polymerization Modification of pre-existing polymers.

Introduction

Mercaptan-terminated polymers, often denoted with the "-SH" suffix, possess a highly reactive thiol group at one or both ends of the polymer chain. This functional group allows for facile covalent attachment to various substrates, including gold surfaces, nanoparticles, and biological molecules, through thiol-disulfide exchange, thiol-ene "click" chemistry, or thiol-maleimide addition reactions. The ability to precisely control the molecular weight and architecture of these polymers is crucial for their performance in advanced applications.

Synthesis Methodologies

Three predominant strategies are employed for the synthesis of linear **mercaptan-terminated polymers**:

- **Direct Synthesis via Ring-Opening Polymerization (ROP):** This method involves the use of a functional initiator containing a protected or unprotected thiol group to initiate the polymerization of cyclic monomers like lactones, lactides, or cyclic ethers.
- **Controlled Radical Polymerization via RAFT and End-Group Cleavage:** Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and low polydispersity. The resulting polymers inherently possess a thiocarbonylthio end-group which can be subsequently cleaved to reveal a terminal thiol.^[1]
- **Post-Polymerization Modification:** This versatile approach involves the chemical transformation of a terminal functional group of a pre-synthesized polymer into a thiol group.

Direct Synthesis via Ring-Opening Polymerization (ROP)

Ring-Opening Polymerization is a widely used method for the synthesis of polyesters and polyethers. By employing an initiator containing a thiol group, **mercaptan-terminated polymers** can be synthesized directly. A prominent example is the synthesis of thiol-terminated poly(ϵ -caprolactone) (PCL-SH).^{[2][3][4]}

Protocol: Synthesis of Thiol-Terminated Poly(ϵ -caprolactone) (PCL-SH)

This protocol describes the synthesis of PCL-SH using an unprotected mercapto alcohol, 6-mercapto-1-hexanol (MH), as the initiator and a lanthanide-based catalyst.^{[2][3][4]}

Materials:

- ϵ -caprolactone (CL)
- 6-mercapto-1-hexanol (MH)
- Lanthanide tris(2,6-di-tert-butyl-4-methylphenolate) as catalyst
- Toluene, anhydrous

- Benzoic acid/Chloroform solution (10 mg/mL)
- Argon gas

Procedure:

- All polymerization reactions should be performed under an inert argon atmosphere using standard Schlenk line techniques.
- In a flame-dried ampoule, add the desired amount of 6-mercapto-1-hexanol (MH) and the catalyst solution in toluene.
- Add ϵ -caprolactone (CL) to the ampoule. The molar ratio of [CL]/[MH]/[catalyst] can be varied to control the molecular weight. A typical ratio is 40/1/0.2.[3]
- Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 1 hour).[3]
- To monitor the reaction progress, aliquots can be taken at different time intervals and quenched with a small amount of benzoic acid/chloroform solution.
- After the desired reaction time, quench the polymerization by adding the benzoic acid/chloroform solution.
- The polymer can be purified by precipitation in a suitable non-solvent, such as cold methanol, followed by filtration and drying under vacuum.

Characterization:

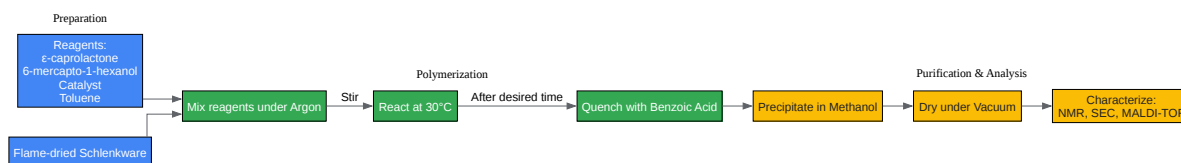
- ^1H NMR: To determine monomer conversion and confirm the chemical structure, including the presence of the terminal thiol group.
- Size Exclusion Chromatography (SEC): To determine the molecular weight (M_n) and polydispersity index (PDI, $\overline{M}_w/\overline{M}_n$).
- MALDI-TOF Mass Spectrometry: To confirm the polymer structure and the presence of the thiol end-group.[3]

Quantitative Data Summary: ROP of ϵ -caprolactone

Entry	[CL]/[MH] /[Catalyst]]	Time (h)	Conversion (%)	Mn (g/mol)	PDI (ĐM)	Thiol Fidelity (%)
1	40/1/0.2	1	>99	~4,500	< 1.4	High
2	-	-	-	up to 20,000	-	-

Data is representative and can vary based on specific reaction conditions.[3][4]

Experimental Workflow: ROP for PCL-SH Synthesis



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Caption: Workflow for the synthesis of PCL-SH via ROP.

Synthesis via RAFT Polymerization and End-Group Cleavage

RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight

distributions.^[5] The resulting polymers have a terminal thiocarbonylthio group that can be removed to yield a thiol-terminated polymer.^[1]

Protocol: Synthesis of a Thiol-Terminated Polymer via RAFT

This protocol is a general two-step procedure involving RAFT polymerization followed by aminolysis to remove the thiocarbonylthio end-group.

Step 1: RAFT Polymerization

Materials:

- Monomer (e.g., styrene, methyl methacrylate)
- RAFT agent (e.g., 3-benzylsulfanylthiocarbonylsulfanylpropionic acid)^[6]
- Radical initiator (e.g., AIBN)
- Solvent (e.g., toluene, dioxane)
- Argon gas

Procedure:

- In a Schlenk flask, dissolve the monomer, RAFT agent, and initiator in the solvent.
- Degas the solution by several freeze-pump-thaw cycles.
- Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for the required time.
- Terminate the polymerization by cooling the flask in an ice bath and exposing it to air.
- Purify the polymer by precipitation in a suitable non-solvent.

Step 2: Aminolysis of the Thiocarbonylthio End-Group

Materials:

- RAFT-synthesized polymer
- Primary amine (e.g., hexylamine) or a reducing agent like sodium borohydride^[1]
- Solvent (e.g., THF, dichloromethane)

Procedure:

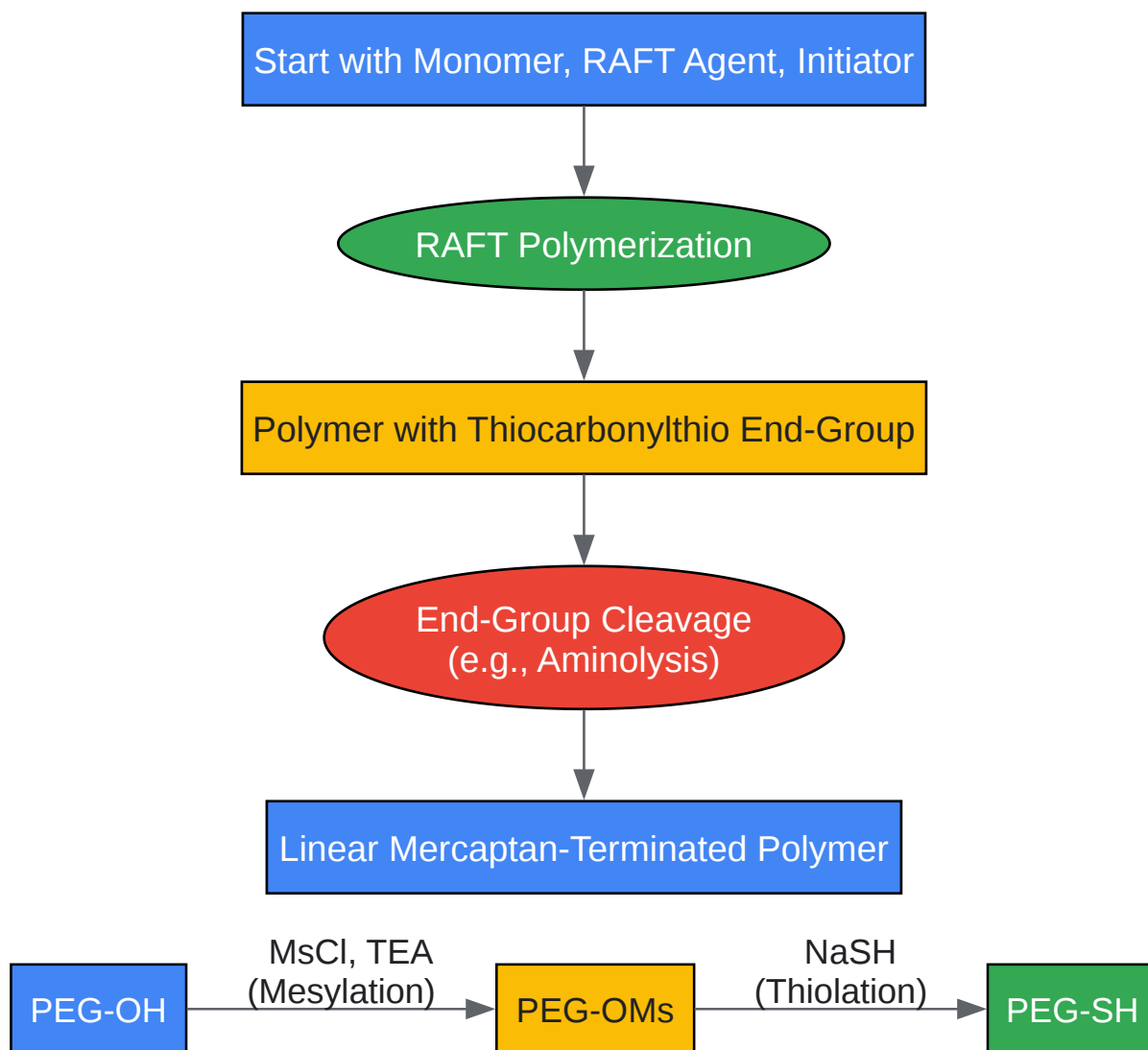
- Dissolve the RAFT-synthesized polymer in the solvent.
- Add an excess of the primary amine to the solution.
- Stir the reaction mixture at room temperature for several hours. The disappearance of the characteristic color of the thiocarbonylthio group can indicate the reaction progress.^[7]
- Purify the thiol-terminated polymer by precipitation.

Quantitative Data Summary: RAFT Polymerization

Polymer	Monomer	Mn (g/mol)	PDI (ĐM)	End-group functionality
Polystyrene	Styrene	5,000 - 50,000	1.05 - 1.20	>95% Thiol
PMMA	Methyl Methacrylate	10,000 - 100,000	1.10 - 1.30	>95% Thiol

Data is representative and depends on the specific RAFT agent, monomer, and reaction conditions.

Logical Relationship: RAFT Synthesis and End-Group Cleavage



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